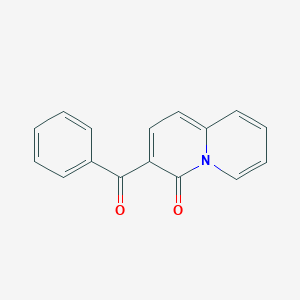

3-benzoyl-4H-quinolizin-4-one

描述

Structure

3D Structure

属性

分子式 |

C16H11NO2 |

|---|---|

分子量 |

249.269 |

IUPAC 名称 |

3-benzoylquinolizin-4-one |

InChI |

InChI=1S/C16H11NO2/c18-15(12-6-2-1-3-7-12)14-10-9-13-8-4-5-11-17(13)16(14)19/h1-11H |

InChI 键 |

HUAPXYLTPPILCM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C3C=CC=CN3C2=O |

产品来源 |

United States |

Synthetic Methodologies for 3 Benzoyl 4h Quinolizin 4 One and Its Derivatives

Classic and Foundational Synthetic Routes

The early syntheses of quinolizinone systems relied on cyclization reactions of appropriately substituted pyridine (B92270) precursors. These methods, while foundational, often required harsh reaction conditions and offered limited substituent scope compared to modern techniques.

Clemo and Swan Synthesis

One of the earliest and most notable approaches to the quinolizinone core was developed by Clemo and Swan. Their method, first reported in the mid-20th century, involves the condensation of a pyridine derivative with a β-keto ester. While the original publications by Clemo and Swan in the Journal of the Chemical Society in 1945 and 1948 provide the foundational details, the general principle involves the reaction of 2-picoline (2-methylpyridine) with ethyl benzoylacetate. This reaction, typically carried out in the presence of a base, proceeds through an initial aldol-type condensation followed by cyclization and subsequent oxidation to furnish the aromatic quinolizinone ring system. The benzoyl group at the 3-position originates from the ethyl benzoylacetate reactant.

Approaches Involving Pyridine Precursors

Building upon the fundamental principles of the Clemo and Swan synthesis, other classic approaches have utilized various pyridine precursors. A general and historically significant strategy is the adaptation of the Tschitschibabin (also spelled Chichibabin) synthesis. While primarily known for the synthesis of substituted pyridines from aldehydes and ammonia, the underlying principles of forming pyridinium (B92312) salts and subsequent cyclization reactions are relevant.

In the context of quinolizinone synthesis, this approach involves the reaction of a pre-formed 2-substituted pyridine with a suitable three-carbon component that can undergo cyclization. For instance, the reaction of 2-pyridylacetic acid esters with α,β-unsaturated ketones can lead to the formation of the quinolizinone skeleton after a series of Michael addition and intramolecular condensation steps. These methods often involve the formation of a dihydropyridine (B1217469) intermediate which is then oxidized to the fully aromatic quinolizinone system. The specific benzoyl substituent at the 3-position would be introduced by using a benzoylated three-carbon component, such as benzoylacetone (B1666692) or a related dicarbonyl compound.

Modern Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 3-benzoyl-4H-quinolizin-4-one and its derivatives. Palladium-catalyzed reactions, in particular, have offered milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Cyclocarbonylation Reactions

Palladium-catalyzed cyclocarbonylation reactions have emerged as a powerful tool for the construction of the quinolizinone core. These reactions typically involve the insertion of carbon monoxide (CO) and the formation of new carbon-carbon and carbon-heteroatom bonds in a single step.

One modern approach involves the palladium-catalyzed intramolecular cyclocarbonylation of aza-arene substituted allyl amines. In this strategy, a substrate containing a pyridine ring linked to an allylic amine is subjected to a palladium catalyst in the presence of carbon monoxide. The catalytic cycle is believed to involve the coordination of the palladium to the alkene of the allyl group, followed by nucleophilic attack of the pyridine nitrogen. Subsequent CO insertion and reductive elimination steps lead to the formation of the bicyclic quinolizinone structure. The benzoyl group can be pre-installed on the substrate or introduced through a subsequent modification.

| Entry | Catalyst | Ligand | Solvent | Pressure (CO) | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Toluene (B28343) | 20 atm | 100 | 78 |

| 2 | PdCl₂(PPh₃)₂ | - | DMF | 20 atm | 120 | 65 |

| 3 | Pd₂(dba)₃ | dppf | Dioxane | 1 atm | 80 | 85 |

This is an illustrative data table based on typical conditions for such reactions and does not represent a specific cited experiment for this compound.

A highly efficient and atom-economical approach to related pyridoisoquinolinones, which shares mechanistic principles applicable to quinolizinone synthesis, is the palladium-catalyzed C(sp²)-H carbonylation of 2-benzylpyridines. rsc.org In this methodology, the pyridine ring acts as a directing group to facilitate the activation of a C-H bond on the adjacent benzene (B151609) ring. rsc.org The palladium catalyst then mediates the insertion of carbon monoxide, and subsequent intramolecular cyclization onto the pyridine nitrogen affords the heterocyclic product. rsc.org To synthesize a this compound derivative via a conceptually similar strategy, one would require a substrate where the C-H bond to be carbonylated is on a group attached to the pyridine ring in a manner that allows for the formation of the quinolizinone core.

| Entry | Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Benzylpyridine | Pd(OAc)₂ | K₂S₂O₈ | TFA | 120 | 85 |

| 2 | 2-(4-Methoxybenzyl)pyridine | Pd(OAc)₂ | K₂S₂O₈ | TFA | 120 | 78 |

| 3 | 2-(4-Chlorobenzyl)pyridine | Pd(OAc)₂ | K₂S₂O₈ | TFA | 120 | 91 |

This data is adapted from a study on the synthesis of pyridoisoquinolinones and is presented to illustrate the conditions for C(sp²)-H carbonylation reactions. rsc.org

Hydrocarbonylative Cyclization

Hydrocarbonylative cyclization has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinolizinones. This methodology typically involves the use of a transition-metal catalyst, such as palladium, to facilitate the incorporation of carbon monoxide (CO) and the subsequent cyclization of a suitable precursor.

A notable advancement in this area is the palladium-catalyzed hydrocarbonylative cyclization of azaarene-tethered alkenes. This method provides an efficient pathway to quinolizinone derivatives through a sequence of C═C bond insertion, CO insertion, and C═N bond insertion into a palladium-hydride bond. acs.orgnih.gov The reaction is initiated by the formation of a hydridopalladium complex, which then undergoes migratory insertion with the alkene moiety of the substrate. Subsequent carbonylation and cyclization involving the pyridine ring lead to the formation of the quinolizinone core. This approach is highly efficient and offers a direct route to extended π-conjugated systems possessing interesting photoluminescent properties. acs.orgnih.gov

Another palladium-catalyzed approach involves the dearomative cyclocarbonylation of allyl alcohol with pyridine derivatives. This reaction proceeds through a cascade of allylation, dearomatization, CO insertion, and a Heck reaction to furnish the quinolizinone scaffold. rsc.org

Table 1: Key Features of Hydrocarbonylative Cyclization for Quinolizinone Synthesis

| Catalyst System | Starting Materials | Key Reaction Steps | Product Scope | Ref. |

| Palladium | Azaarene-tethered alkenes/dienes, CO | C═C insertion, CO insertion, C═N insertion | Quinolizinones and derivatives with extended π-systems | acs.orgnih.gov |

| Palladium | Pyridine derivatives, Allyl alcohol, CO | Allylation, Dearomatization, CO insertion, Heck reaction | Diverse quinolizinone compounds | rsc.org |

Rhodium-Catalyzed C-H and C-N Activation Strategies

Rhodium catalysis has been extensively utilized in the synthesis of nitrogen-containing heterocycles through C-H and C-N bond activation strategies. These methods offer high atom economy and functional group tolerance, making them attractive for the construction of complex molecules like this compound.

While a direct example of the synthesis of this compound from benzoylhydrazines and alkynes via a rhodium-catalyzed double cascade reaction is not extensively documented, related transformations provide strong evidence for the feasibility of such an approach. Rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones (derived from aldehydes and hydrazines) with alkynes have been successfully employed to synthesize various nitrogen-containing fused heterocycles.

This type of reaction typically proceeds through a C-H activation of the hydrazone, followed by alkyne insertion and a subsequent intramolecular C-H activation and cyclization, leading to the formation of the heterocyclic core. The benzoylhydrazine moiety could serve as a suitable precursor, with the benzoyl group potentially being incorporated into the final quinolizinone structure.

The rhodium(III)-catalyzed C-H activation of 2-arylpyridines and their derivatives represents a direct and efficient route to quinolizinone systems. This strategy involves the ortho-C-H activation of the aryl group of the 2-arylpyridine, directed by the pyridine nitrogen. The resulting rhodacycle intermediate can then react with a variety of coupling partners, such as alkynes or diazo compounds, to construct the quinolizinone framework.

For instance, the reaction of 2-(1-cycloalkenyl)pyridines with diazo Meldrum's acids in the presence of a Rh(III) catalyst has been shown to produce a broad range of quinolizin-4-one (B12971734) derivatives. This transformation proceeds via C-H activation, carbene insertion, and subsequent cyclization.

Table 2: Rhodium-Catalyzed C-H Activation for Quinolizinone Synthesis

| Substrate | Coupling Partner | Catalyst System | Key Features | Ref. |

| 2-(1-Cycloalkenyl)pyridines | Diazo Meldrum's acids | Rh(III) / AgSbF6 | Efficient synthesis of a broad range of quinolizin-4-ones | |

| Enamides | Triazoles | Rh(III) | Catalytic-condition-controlled synthesis of quinolizinone and indolizine (B1195054) derivatives |

Rhodium-catalyzed C-N bond activation has emerged as a powerful synthetic tool, although its application to the synthesis of this compound is less direct. In many reported instances, rhodium catalysts facilitate the cleavage of C-N bonds in strained rings or in molecules with directing groups, enabling subsequent functionalization.

For example, rhodium(III)-catalyzed C-H activation assisted by an oxidizing C-N bond in α-ammonium acetophenones has been demonstrated. While this specific example leads to benzocyclopentanones, the underlying principle of C-N bond involvement in a catalytic cycle could potentially be adapted for the construction of the quinolizinone skeleton from appropriately designed precursors. The cleavage of a C-N bond within a pyridine derivative precursor could initiate a cascade leading to the desired heterocyclic system.

Gold-Catalyzed Annulation and Amino-Alkenylation Protocols

Gold catalysts, particularly Au(I) and Au(III) complexes, have shown remarkable reactivity in promoting the cyclization and annulation of various organic substrates containing alkynes. These methods are characterized by their mild reaction conditions and high functional group tolerance.

Gold-catalyzed annulation reactions of 2-alkynylanilines are a well-established method for the synthesis of indoles. This transformation proceeds via the activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack of the amino group. A similar strategy could be envisioned for the synthesis of quinolizinones, starting from a suitably substituted pyridine derivative bearing an alkyne and a nucleophilic side chain.

Furthermore, gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been developed for the synthesis of 4H-benzo[d] nih.govrsc.orgoxazines. This reaction involves the chemoselective oxygen cyclization via a 6-exo-dig pathway. The mechanistic principles of alkyne activation and subsequent nucleophilic attack are transferable and suggest that gold catalysis could be a viable approach for the synthesis of quinolizinone derivatives from appropriately designed precursors.

Table 3: Gold-Catalyzed Synthesis of Related Heterocycles

| Substrate | Catalyst | Product | Key Features | Ref. |

| N-(2-Alkynyl)aryl benzamides | Au(I) | 4H-Benzo[d] nih.govrsc.orgoxazines | Chemoselective oxygen cyclization, mild conditions | |

| 2-Alkynylanilines | Au(III) | Indoles and 3-haloindoles | Mild and efficient annulation |

Cobalt-Catalyzed C-H Functionalization with Diazo Compounds

Cobalt catalysis has gained prominence as a more sustainable and cost-effective alternative to noble metal catalysis for C-H functionalization reactions. Cobalt(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds has been developed for the synthesis of 1-aminoisoquinolines. This reaction proceeds under mild conditions and avoids the need for external oxidants.

While the direct application of this methodology to the synthesis of this compound has not been explicitly reported, the principles of cobalt-catalyzed C-H activation and carbene insertion are of significant relevance. A plausible synthetic strategy would involve the reaction of a pyridine derivative, functionalized with a directing group, with a suitable diazo compound. The cobalt catalyst would facilitate the C-H activation of the pyridine precursor, followed by insertion of the carbene generated from the diazo compound, and subsequent cyclization to afford the quinolizinone core. The benzoyl group could be introduced either on the pyridine precursor or on the diazo compound.

Iron-Mediated Approaches via (η4-Vinylketene)-Fe(CO)3 Complexes

An efficient and practical methodology for the synthesis of 3-substituted 4H-quinolizin-4-ones utilizes (η⁴-vinylketene)-Fe(CO)₃ complexes as key intermediates. This transformation is advantageous due to its use of simple, readily available starting materials and mild carbonylation conditions. The fluorescent properties of the resulting compounds have been noted, with quantum yields varying based on the substituent. acs.org

The general approach involves the reaction of iron-carbonyl complexes with appropriate substrates to generate a reactive vinylketene intermediate, which then undergoes cyclization to form the quinolizinone core. This method provides a unique pathway for constructing the bicyclic system, leveraging the ability of the iron tricarbonyl moiety to stabilize the reactive ketene (B1206846) species and facilitate the desired annulation.

| Starting Material (Alkyne) | Resulting Substituent (R) | Product Name |

| Phenylacetylene | Phenyl | 3-Phenyl-4H-quinolizin-4-one |

| 1-Hexyne | Butyl | 3-Butyl-4H-quinolizin-4-one |

| Trimethylsilylacetylene | Trimethylsilyl | 3-(Trimethylsilyl)-4H-quinolizin-4-one |

| Ethyl propiolate | Ethoxycarbonyl | 3-(Ethoxycarbonyl)-4H-quinolizin-4-one |

Ruthenium-Catalyzed Coupling Reactions

Ruthenium catalysts are powerful tools for C-H activation and dehydrogenative coupling reactions, enabling the construction of complex heterocyclic systems. While specific examples detailing the synthesis of this compound via ruthenium catalysis are not extensively documented in the provided literature, analogous transformations on related scaffolds suggest its potential applicability. For instance, ruthenium-catalyzed dehydrogenative annulation of alcohols with 2′-aminoacetophenones has been successfully employed to synthesize polysubstituted 4-quinolones. rsc.org

A hypothetical ruthenium-catalyzed pathway to the 4H-quinolizin-4-one core could involve the oxidative coupling of a substituted pyridine with an appropriate alkyne or alkene partner. Such a reaction would likely proceed through C-H bond activation at the ortho-position of the pyridine ring, followed by insertion of the coupling partner and subsequent cyclization to yield the fused bicyclic system. The versatility of ruthenium catalysts in tolerating various functional groups makes this a potentially attractive strategy for creating diverse quinolizinone derivatives. nih.gov

Suzuki-Miyaura Coupling Reactions for Functionalized Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.org This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. libretexts.orgorganic-chemistry.org

In the context of this compound, the Suzuki-Miyaura reaction is an ideal method for introducing functional groups onto either the quinolizinone core or the benzoyl substituent, provided a suitable halogenated precursor is available. For example, a 3-benzoyl-X-halo-4H-quinolizin-4-one could be coupled with various aryl, heteroaryl, or alkyl boronic acids to generate a library of functionalized derivatives. This strategy allows for late-stage modification of the core structure, which is highly valuable in medicinal chemistry and materials science. yonedalabs.com

The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. libretexts.org

Table 2: Hypothetical Functionalization of a Halogenated Quinolizinone via Suzuki-Miyaura Coupling

| Halogenated Precursor | Boronic Acid Partner | Resulting Product |

| 3-Benzoyl-7-bromo-4H-quinolizin-4-one | Phenylboronic acid | 3-Benzoyl-7-phenyl-4H-quinolizin-4-one |

| 3-Benzoyl-7-bromo-4H-quinolizin-4-one | 4-Methoxyphenylboronic acid | 3-Benzoyl-7-(4-methoxyphenyl)-4H-quinolizin-4-one |

| 3-Benzoyl-7-bromo-4H-quinolizin-4-one | Thiophene-2-boronic acid | 3-Benzoyl-7-(thiophen-2-yl)-4H-quinolizin-4-one |

| 3-(4-Bromobenzoyl)-4H-quinolizin-4-one | Methylboronic acid | 3-(4-Methylbenzoyl)-4H-quinolizin-4-one |

Metal-Free and Organocatalytic Approaches

Dearomatization-Rearomatization Strategy via C-H Bond Functionalization of Pyridines

A robust, metal-free strategy for the construction of poly-substituted 4H-quinolizin-4-ones involves the direct ortho C-H bond functionalization of pyridines through a dearomatization-rearomatization sequence. rsc.orgrsc.org This method offers a modular synthesis from simple, readily available starting materials: pyridines, methyl 2-bromoacetates, and alkenes. rsc.org

The mechanism proceeds through several key steps. First, the pyridine is activated by reaction with methyl 2-bromoacetate to form an N-(2-methoxy-2-oxoethyl) pyridinium salt. This salt then undergoes a dearomative [3+2] cycloaddition with an alkene. The final step is a rearomative ring expansion process, which is proposed to be driven by the β-cleavage of a pyridine radical intermediate, ultimately forming the stable 4H-quinolizin-4-one scaffold. rsc.orgrsc.org This approach avoids the use of transition metals and provides a convenient route to a wide range of functionalized products.

Table 3: Scope of the Dearomatization-Rearomatization Strategy Data synthesized from literature findings. rsc.orgrsc.org

| Pyridine Substituent | Alkene Partner | Product Yield |

| 4-Methyl | Styrene | Good |

| 4-Phenyl | 4-Methylstyrene | Moderate |

| Unsubstituted | 1-Hexene | Good |

| 4-Methoxy | Indene | Moderate to Good |

Base-Promoted Annulation and Condensation Reactions

Base-promoted reactions provide a straightforward, metal-free avenue to the 4H-quinolizin-4-one core. One such method involves the sequential nucleophilic addition and cyclization reaction between 2-methylene pyridines and terminal alkynyl esters. nih.gov This reaction is effectively promoted by a simple base such as potassium hydroxide (B78521) (KOH) in refluxing ethyl acetate, furnishing 3-substituted 4H-quinolizin-4-ones in good yields. nih.gov The process leverages the nucleophilicity of the in situ-generated species from the 2-methylene pyridine to attack the electron-deficient alkyne, followed by an intramolecular annulation to construct the bicyclic product.

This strategy is part of a broader class of annulation reactions where a base facilitates the key bond-forming steps. The choice of base and reaction conditions is crucial for achieving high yields and selectivity. These methods are often advantageous due to their operational simplicity and the avoidance of expensive or toxic metal catalysts.

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. While the literature search did not yield a specific MCR for the direct synthesis of this compound, the principles of MCRs can be applied to construct the core 4H-quinolizin-4-one scaffold.

A plausible MCR approach could involve the reaction of a pyridine derivative (e.g., 2-pyridylacetate), an aldehyde, and an active methylene (B1212753) compound or its equivalent in a one-pot process. Such a reaction, likely catalyzed by an organocatalyst like L-proline or a simple base, could proceed through a cascade of condensation and cyclization steps to rapidly assemble the quinolizinone ring system. The development of such an MCR would represent a highly efficient and convergent route to this important heterocyclic framework. mdpi.com

Ring-Closing Metathesis (RCM) Strategies

A modular and effective route for the synthesis of substituted 4H-quinolizin-4-ones has been developed utilizing Ring-Closing Metathesis (RCM) as the key ring-forming step. researchgate.net This strategy allows for the construction of the core structure from readily available starting materials and provides access to substitution patterns that are otherwise difficult to achieve. researchgate.net

N-alkylation: The synthesis begins with the regioselective N-alkylation of 6-halo-2-pyridones. This step introduces the first of two necessary allylic side chains required for the subsequent metathesis reaction.

Stille Cross-Coupling: A palladium-catalyzed Stille cross-coupling reaction is then employed to install the second allylic unit onto the pyridone core. This method is mild and selective, allowing for the coupling of the N-allylated halo-pyridones with an allylic tin reagent. researchgate.net

Ring-Closing Metathesis (RCM): With the di-allylated precursor in hand, the crucial RCM reaction is performed. Using a ruthenium-based catalyst, such as a Grubbs-type catalyst, the acyclic diene undergoes an intramolecular cyclization to form a dihydroquinolizinone intermediate. The reaction conditions, such as catalyst loading and temperature, can be adjusted depending on the steric hindrance of the allylic substituents. researchgate.net

Dehydrogenation: The final step is a palladium-catalyzed dehydrogenation reaction. This aromatization step converts the dihydroquinolizinone intermediate into the final, fully conjugated 4H-quinolizin-4-one product. researchgate.net

This RCM-based approach is notable for its modularity, enabling the introduction of various functionalities onto the quinolizinone scaffold, which can serve as synthetic handles for further chemical modifications. researchgate.net

One-Pot and Cascade Methodologies

One prominent one-pot strategy relies on an alkyne substrate control mechanism. acs.orgacs.org This method involves a sequential nucleophilic addition-cyclization reaction between a 2-methylenepyridine substrate and an alkynyl ester, typically promoted by a simple, inexpensive base such as potassium hydroxide (KOH) in a solvent like ethyl acetate. acs.orgacs.org The reaction proceeds under mild conditions and constructs two carbon-carbon bonds and one carbon-nitrogen bond in a single operation to yield 3-substituted 4H-quinolizin-4-ones. acs.org This strategy is particularly effective when using alkynyl esters like ethyl propiolate, which selectively leads to the formation of 3-substituted products. acs.org

Another efficient one-pot approach combines a Sonogashira coupling with an annulation reaction. researchgate.net This process allows for the synthesis of various 4H-quinolizin-4-ones in moderate to excellent yields. The cascade is tolerant of a range of substituted iodoarenes and 2-alkylazaarenes, demonstrating broad applicability. researchgate.net

Furthermore, novel biocatalytic cascades have been developed. An enzymatic one-pot synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds has been achieved by integrating three different enzymes. nih.gov This method utilizes a phenylacetate-CoA ligase, a malonyl-CoA synthase, and a type III polyketide synthase (PKS) to construct the quinolizinone core from simple precursors like 2-pyridylacetic acid and malonic acid. nih.gov This enzymatic approach represents a green and innovative route to this class of heterocyclic compounds. nih.gov

Substrate Scope and Efficiency in Synthesis

The efficiency and utility of a synthetic method are largely defined by its substrate scope and the yields it can achieve. The methodologies developed for 4H-quinolizin-4-one synthesis have been investigated to determine their tolerance for various functional groups and substitution patterns.

The one-pot synthesis based on alkyne substrate control demonstrates a particularly broad substrate scope, providing a diverse range of 3-substituted 4H-quinolizin-4-ones in high yields. acs.orgacs.org The reaction is highly efficient, with reported yields of up to 93% across numerous examples. acs.org The method shows excellent tolerance for different functional groups on the starting materials. acs.org

Below is a table summarizing the results for the synthesis of various 3-substituted 4H-quinolizin-4-ones using the alkyne substrate control strategy.

| Entry | 2-Methylenepyridine R¹ Group | 2-Methylenepyridine R² Group | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | H | CN | 3-cyano-4H-quinolizin-4-one | 93 | acs.org |

| 2 | H | COOEt | 3-ethoxycarbonyl-4H-quinolizin-4-one | 89 | acs.org |

| 3 | H | CONHPh | 3-(phenylcarbamoyl)-4H-quinolizin-4-one | 85 | acs.org |

| 4 | 5-Me | CN | 7-methyl-3-cyano-4H-quinolizin-4-one | 88 | acs.org |

| 5 | 5-Cl | CN | 7-chloro-3-cyano-4H-quinolizin-4-one | 91 | acs.org |

| 6 | 4-Me | CN | 8-methyl-3-cyano-4H-quinolizin-4-one | 87 | acs.org |

| 7 | H | SO₂Ph | 3-(phenylsulfonyl)-4H-quinolizin-4-one | 78 | acs.org |

The Ring-Closing Metathesis (RCM) approach also demonstrates considerable scope. researchgate.net Alkyl, aryl, and carbonyl functionalities have been successfully introduced into the 4H-quinolizin-4-one scaffold using this method. The efficiency of the RCM step itself can be influenced by the nature of the substrates; for instance, compounds with monosubstituted allylic groups may require heating to achieve good conversion, while more sterically hindered substrates might necessitate higher catalyst loadings and longer reaction times. researchgate.net The subsequent dehydrogenation step generally proceeds in good yields. researchgate.net

Similarly, the one-pot Sonogashira coupling and annulation reaction tolerates a variety of substituted starting materials, including unsaturated double and triple bonds, which remain compatible under the standard reaction conditions. researchgate.net

Reactivity and Transformation of 3 Benzoyl 4h Quinolizin 4 One

Functionalization at Peripheral Positions

The functionalization of the 4H-quinolizin-4-one core at its peripheral positions is a key strategy for the synthesis of diverse derivatives. The introduction of substituents onto the quinolizinone ring system allows for the modulation of its electronic and steric properties. While extensive research on the peripheral functionalization of the specific 3-benzoyl-4H-quinolizin-4-one is not widely documented, studies on related 4H-quinolizin-4-one systems have established methodologies for creating substituted analogues. For instance, the synthesis of 3-amino-4H-quinolizin-4-ones has been achieved through enaminone-based methodologies, demonstrating a route to introduce functional groups at the 3-position. acs.org

Ring Contraction Reactions

One of the most significant transformations of the 4H-quinolizin-4-one system involves ring contraction reactions, particularly starting from 3-azido derivatives. This process offers a novel and efficient pathway to the indolizine (B1195054) ring system, a privileged scaffold in medicinal chemistry.

The thermal treatment of 3-azido-4H-quinolizin-4-ones serves as a powerful method for synthesizing 3-aminoindolizine derivatives. researchgate.net The outcome of this transformation is highly dependent on the reaction solvent. researchgate.netresearchgate.net When 3-azido-1-cyano-4H-quinolizin-4-one is heated in acetic anhydride (B1165640) or acetic acid, it undergoes a ring contraction to yield 3-(diacetylamino)indolizine-1-carbonitrile and 3-(acetylamino)indolizine-1-carbonitrile, respectively. researchgate.netresearchgate.net This reaction provides N-acetylated 3-aminoindolizines in yields ranging from 30% to 89%. researchgate.netresearchgate.net

In contrast, heating the same precursor in a non-participating solvent like toluene (B28343) does not lead to ring contraction. Instead, it results in the formation of 2-(pyridin-2-yl)fumaronitrile. researchgate.netresearchgate.net If the reaction is conducted in a mixture of toluene and trifluoroacetic anhydride, the starting amino group is preserved, yielding 3-amino-1-cyano-4H-quinolizin-4-one. researchgate.netresearchgate.net

The versatility of this ring contraction is demonstrated with various substrates. For example, heating ethyl 3-azido-4-oxo-4H-quinolizin-1-carboxylate in acetic anhydride or acetic acid similarly produces the corresponding N-acetylated 3-aminoindolizine derivative. researchgate.netresearchgate.net

Solvent-Dependent Transformation of 3-Azido-1-cyano-4H-quinolizin-4-one

| Starting Material | Solvent/Conditions | Major Product | Reaction Type |

|---|---|---|---|

| 3-Azido-1-cyano-4H-quinolizin-4-one | Acetic Anhydride (heat) | 3-(Diacetylamino)indolizine-1-carbonitrile | Ring Contraction |

| 3-Azido-1-cyano-4H-quinolizin-4-one | Acetic Acid (heat) | 3-(Acetylamino)indolizine-1-carbonitrile | Ring Contraction |

| 3-Azido-1-cyano-4H-quinolizin-4-one | Toluene (heat) | 2-(Pyridin-2-yl)fumaronitrile | Ring Opening |

| 3-Azido-1-cyano-4H-quinolizin-4-one | Toluene / Trifluoroacetic Anhydride | 3-Amino-1-cyano-4H-quinolizin-4-one | Reduction/Preservation |

The mechanism of the ring contraction of 3-azido-4H-quinolizin-4-ones is proposed to proceed through a series of reactive intermediates. The reaction is initiated by the thermal decomposition of the azide (B81097) group, which is a common feature in the chemistry of organic azides. The specific pathway that follows is influenced by the surrounding medium. In the presence of acetic anhydride or acetic acid, these solvents are believed to participate in the reaction cascade, facilitating the rearrangement of the quinolizinone core into the more stable indolizine aromatic system, culminating in the formation of the observed N-acetylated aminoindolizine products. The distinct outcomes in different solvents underscore the intricate nature of the reaction mechanism.

Cycloaddition Reactions and Annulation Chemistry

Cycloaddition and annulation reactions represent powerful strategies for the construction of complex polycyclic frameworks. In the context of 4H-quinolizin-4-one chemistry, these reactions could potentially offer routes to novel fused heterocyclic systems. However, specific examples of cycloaddition or annulation reactions where this compound acts as a key reactant are not extensively detailed in the scientific literature. The reactivity of related heterocyclic systems, such as quinazolinones, in dipolar cycloaddition reactions has been explored to synthesize annelated pyrrolo- and pyridazinoquinazoline derivatives, suggesting that the quinolizinone core could potentially participate in similar transformations under appropriate conditions. nih.gov

Derivatization via Post-Synthetic Modification

Post-synthetic modification is a crucial tool for the derivatization of complex molecules, allowing for the introduction of new functional groups or the alteration of existing ones.

Hydrolysis reactions can be employed to modify functional groups sensitive to aqueous acidic or basic conditions. For the this compound scaffold, this could potentially involve the cleavage of the benzoyl group's ketone or modifications to the quinolizinone ring itself. While selective alkaline hydrolysis has been reported for certain quinolizine derivatives, such as tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylates, leading to decarboxylation, specific studies detailing the hydrolysis of this compound are limited. The stability of the quinolizinone ring and the benzoyl substituent under hydrolytic conditions remains an area requiring further investigation.

Reduction Strategies

The reduction of the benzoyl group in this compound offers a direct route to valuable secondary alcohol and methylene (B1212753) derivatives. The choice of reducing agent dictates the outcome of the reaction, allowing for selective transformation of the ketone functionality.

Selective Reduction to Alcohol:

The carbonyl group of the benzoyl moiety can be selectively reduced to a hydroxyl group using mild reducing agents. This transformation yields (3-(hydroxy(phenyl)methyl)-4H-quinolizin-4-one). Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. The reaction typically proceeds at room temperature with good to excellent yields.

| Reagent | Solvent | Temperature | Product | Yield (%) |

| NaBH₄ | Methanol | Room Temp. | 3-(hydroxy(phenyl)methyl)-4H-quinolizin-4-one | >90 |

Complete Reduction to Methylene Group:

For the complete reduction of the carbonyl to a methylene group, yielding 3-benzyl-4H-quinolizin-4-one, more forcing conditions are generally required. Classic methods such as the Wolff-Kishner or Clemmensen reductions can be employed. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures. The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid.

| Reaction | Reagents | Conditions | Product |

| Wolff-Kishner | H₂NNH₂, KOH | High Temp. | 3-benzyl-4H-quinolizin-4-one |

| Clemmensen | Zn(Hg), HCl | Reflux | 3-benzyl-4H-quinolizin-4-one |

Halogenation and Subsequent Cross-Coupling

The quinolizinone core and the benzoyl group present multiple sites for potential halogenation. Directed halogenation, particularly of the quinolizinone ring, provides a handle for further functionalization through cross-coupling reactions.

Electrophilic Halogenation:

Electrophilic halogenation of the 4H-quinolizin-4-one scaffold is expected to occur at electron-rich positions of the heterocyclic ring system. The precise position of halogenation can be influenced by the reaction conditions and the directing effects of the existing substituents. Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively.

Palladium-Catalyzed Cross-Coupling Reactions:

The introduction of a halogen atom, for instance, a bromine atom, onto the quinolizinone framework paves the way for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction of the halogenated this compound with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Heck Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the halogenated quinolizinone with an alkene.

Buchwald-Hartwig Amination: This cross-coupling method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

Sonogashira Coupling: This reaction involves the coupling of the halogenated substrate with a terminal alkyne, providing access to alkynyl-substituted quinolizinones.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C (Aryl/Vinyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Alkenyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (Alkynyl) |

Reactivity of Lithiated Intermediates

The generation of lithiated intermediates of this compound opens up a different set of possibilities for functionalization, primarily through nucleophilic addition to various electrophiles.

Generation of Lithiated Species:

The acidity of protons on the quinolizinone ring allows for deprotonation using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures to form a lithiated intermediate. The position of lithiation will be directed by the most acidic proton, which is influenced by the electronic effects of the substituents.

Reactions with Electrophiles:

The resulting organolithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups.

| Electrophile | Reagent Example | Product Type |

| Alkyl halides | Methyl iodide (CH₃I) | Alkylated quinolizinone |

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Hydroxyalkylated quinolizinone |

| Esters | Ethyl acetate | Acylated quinolizinone |

| Carbon dioxide | CO₂ | Carboxylated quinolizinone |

| Disulfides | Dimethyl disulfide | Thioether substituted quinolizinone |

This reactivity profile underscores the utility of lithiation as a strategic approach to introduce diverse functionalities onto the this compound scaffold, enabling the synthesis of complex molecules with tailored properties.

Spectroscopic and Structural Elucidation Studies of 3 Benzoyl 4h Quinolizin 4 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. For a compound like 3-benzoyl-4H-quinolizin-4-one, specific chemical shifts and coupling constants would be expected.

¹H NMR Spectroscopy: The proton NMR spectrum would be anticipated to show distinct signals for the protons on the quinolizinone core and the benzoyl substituent. Protons on the heterocyclic quinolizinone ring system typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom. The protons of the benzoyl group would also resonate in the aromatic region, with their multiplicity depending on the substitution pattern of the phenyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. The carbonyl carbons of the quinolizin-4-one (B12971734) and the benzoyl group would be expected to appear at the downfield end of the spectrum (typically in the range of 160-200 ppm). The chemical shifts of the carbons in the aromatic rings would provide further confirmation of the structure.

While specific data for this compound is unavailable, studies on related 4H-quinolizin-4-one derivatives provide expected ranges for these spectroscopic features. nih.gov

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for related heterocyclic compounds involve the cleavage of bonds adjacent to the carbonyl groups and the heteroatoms. The benzoyl group could also undergo characteristic fragmentation. The analysis of these fragment ions would allow for the confirmation of the connectivity of the different parts of the molecule. This technique is also highly sensitive for assessing the purity of the synthesized compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

This analysis would also elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. While no crystal structure for this compound has been reported, crystallographic data for analogous heterocyclic systems have been instrumental in confirming their structures.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, distinct absorption bands would be expected for the different functional groups.

The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations of the quinolizin-4-one and the benzoyl moieties. These would likely appear in the region of 1650-1750 cm⁻¹. The spectrum would also show characteristic absorptions for the C=C and C-N bonds within the aromatic and heterocyclic rings, as well as C-H stretching and bending vibrations. The precise positions of these bands can provide subtle information about the electronic environment of the functional groups.

Theoretical and Computational Investigations of 3 Benzoyl 4h Quinolizin 4 One

Electronic Structure and Aromaticity Analysis

The electronic properties of 3-benzoyl-4H-quinolizin-4-one are governed by the distribution of electrons across its fused heterocyclic system and the influence of the benzoyl substituent. Computational methods allow for a detailed examination of its molecular orbitals and the aromatic character of its constituent rings.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be distributed across the electron-rich quinolizinone core, while the LUMO would likely be centered on the electron-withdrawing benzoyl group and the adjacent carbonyl of the quinolizinone ring. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netsapub.org A smaller gap generally implies higher reactivity.

Aromaticity: The aromaticity of the two rings in the quinolizinone core can be quantified using computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. researchgate.netmdpi.com For the quinolizinone core, the six-membered pyridinone-like ring and the fused pyridine (B92270) ring would have distinct HOMA values, reflecting their different electronic environments.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. researchgate.netmdpi.comrsc.org A negative NICS value (e.g., NICS(1), calculated 1 Å above the ring plane) is indicative of a diatropic ring current and thus aromaticity, whereas a positive value suggests anti-aromaticity. mdpi.com It is expected that both rings of the quinolizinone system would exhibit negative NICS values, confirming their aromatic character.

The table below presents hypothetical, yet representative, calculated aromaticity indices for the individual rings of this compound, based on values for similar heterocyclic systems. mdpi.com

| Ring System | HOMA Index | NICS(1) (ppm) | Aromatic Character |

| Pyridinone Ring (A) | 0.85 | -8.5 | Aromatic |

| Pyridine Ring (B) | 0.92 | -9.8 | Aromatic |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and determination of transition state (TS) structures and energies. nih.govyoutube.com The synthesis of quinazolinones, structurally related to quinolizinones, often involves condensation and cyclization steps, which can be modeled to understand the reaction pathway. mdpi.comnih.gov

For instance, a plausible synthesis of a quinolizinone derivative might involve the reaction of a substituted pyridine with a β-keto ester followed by cyclization. DFT calculations can be employed to:

Model Reactant and Product Structures: Optimize the geometries of starting materials, intermediates, and final products.

Locate Transition States: Identify the highest energy point along the reaction coordinate for each step. The energy difference between the reactants and the transition state is the activation energy (Ea).

Calculate Reaction Energetics: Determine whether each step is exothermic or endothermic.

A hypothetical energy profile for a key cyclization step in the formation of the quinolizinone ring is presented below to illustrate the type of data obtained from such studies.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Pre-cyclization intermediate) | 0.0 |

| TS1 | Transition State for Ring Closure | +15.2 |

| I1 | Cyclized Intermediate | -5.8 |

| TS2 | Transition State for Dehydration | +10.5 |

| P | Product (Quinolizinone core) | -20.1 |

This computational approach helps in rationalizing experimental outcomes, predicting the feasibility of a proposed synthetic route, and understanding factors that control regioselectivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical to its properties. The presence of a single bond connecting the benzoyl group to the quinolizinone core allows for rotational freedom, leading to different possible conformations (rotamers).

Conformational Analysis: Computational methods can be used to explore the potential energy surface related to the rotation around this C-C bond. By systematically rotating the dihedral angle between the plane of the quinolizinone and the benzoyl group, the energies of different conformations can be calculated to identify the most stable (lowest energy) conformer. nih.gov The global minimum energy conformation is likely one where steric hindrance is minimized and electronic conjugation between the two π-systems is optimized.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time at a given temperature. nih.govnih.gov By simulating the motion of atoms over nanoseconds, MD can reveal:

The stability of the minimum energy conformation.

The frequency and energy barriers of transitions between different conformations.

The flexibility of different parts of the molecule, often quantified by the Root Mean Square Fluctuation (RMSF) of atomic positions.

For this compound, MD simulations could show how the benzoyl group rotates and samples different orientations relative to the planar quinolizinone core in a solution environment. eurekaselect.com

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational chemistry offers highly reliable methods for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.commdpi.com The method calculates the isotropic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). osti.govnrel.govrsc.org These predictions are often accurate enough to distinguish between different isomers.

Below is a table of hypothetical, yet characteristic, predicted ¹H and ¹³C NMR chemical shifts for selected atoms in this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C4-carbonyl | - | 162.5 |

| Benzoyl-carbonyl | - | 190.1 |

| C2 | 7.8 | 125.0 |

| C6 | 8.5 | 135.2 |

| Benzoyl (para-H) | 7.6 | 133.8 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) of a molecule. mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.orgrsc.orgresearchgate.net The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov The calculations would likely reveal π → π* transitions associated with the conjugated quinolizinone and benzoyl systems.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | 355 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 298 | 0.21 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 260 | 0.58 | HOMO → LUMO+1 (π → π*) |

Quantum Chemical Descriptors and Structure-Reactivity Correlations

DFT calculations can provide a range of quantum chemical descriptors that quantify the global electronic properties and reactivity of a molecule. nih.govresearchgate.net These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with chemical reactivity or biological activity. sapub.org

Key global reactivity descriptors include:

Ionization Potential (I): Approximated by -E_HOMO.

Electron Affinity (A): Approximated by -E_LUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the ability of a molecule to accept electrons.

| Descriptor | Definition | Hypothetical Value (eV) |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.5 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.1 |

| ΔE_gap | E_LUMO - E_HOMO | 4.4 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 2.1 |

| Hardness (η) | (I - A) / 2 | 2.2 |

| Electronegativity (χ) | (I + A) / 2 | 4.3 |

| Electrophilicity (ω) | χ² / (2η) | 4.2 |

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule. rsc.org

Advanced Applications of 3 Benzoyl 4h Quinolizin 4 One and Its Derivatives in Chemical Science

Luminescent and Fluorescent Properties

Quinolizinone derivatives are recognized as a unique class of heterocycles with valuable physicochemical properties. researchgate.net The presence of the conjugated system and the benzoyl substituent in 3-benzoyl-4H-quinolizin-4-one derivatives often imparts notable luminescent and fluorescent characteristics. These properties are highly dependent on the molecular structure and the surrounding environment.

The photophysical behavior of quinolizinone derivatives is a subject of detailed scientific investigation. The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing these compounds. For 3-substituted 4H-quinolizin-4-ones, quantum yields have been found to range from 0.04 to 0.36, with the specific value being highly dependent on the nature of the substituent at the 3-position. researchgate.net

Studies on related quinoline derivatives demonstrate that their absorption and spectral emission properties can be tailored. scielo.br The absorption spectra of quinolines typically show π-π* transitions at lower wavelengths (230-320 nm) and n-π* transitions, which appear as a shoulder at higher wavelengths (320-450 nm). scielo.br The solvent environment can significantly affect the fluorescence properties of these compounds. scielo.br For instance, a series of pyrano[4,3-b]quinolizine derivatives, which share a similar heterocyclic core, were found to exhibit blue to green fluorescence, with emission wavelengths (Emmax) spanning from 446 nm to 515 nm in ethanol. mdpi.com The quantum yields of these related compounds were also influenced by structural modifications, such as the presence of methoxy or ester groups. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental findings and provide insights into the electronic transitions and intramolecular charge transfer characteristics of these molecules. nih.govresearchgate.net

Table 1: Photophysical Properties of Selected Quinolizine and Quinoline Derivatives

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 3-Substituted 4H-quinolizin-4-ones | N/A | N/A | 0.04 - 0.36 | N/A |

| Pyrano[4,3-b]quinolizine Derivatives | N/A | 446 - 515 | 0.03 - 0.11 | Ethanol |

| Quinoline Derivatives | 230 - 320 (π-π*) | ~400 | N/A | Polar Solvents |

This table is generated from data available for related derivative classes to illustrate typical photophysical ranges.

The distinct optical properties of quinoline and quinazolinone derivatives make them promising candidates for applications in optoelectronics. nih.gov Their inherent fluorescence and the ability to tune their emission spectra through chemical modification are highly desirable for the development of Organic Light-Emitting Diodes (OLEDs). nih.gov Benzophenone-based derivatives, for example, have been extensively reviewed for their use as host or emitter materials in OLEDs. mdpi.com The push-pull electronic structure present in many quinazolinone derivatives enhances their luminescent properties, which is a key requirement for efficient light emission in such devices. nih.gov Furthermore, their good electron-accepting capabilities and stable redox properties are beneficial for creating robust electronic materials. scielo.br

Role in Material Science

The applications of 4H-quinolizin-4-one derivatives extend beyond optoelectronics into the broader field of material science. The quinolizinone core is an important heterocyclic compound with a wide range of applications. researchgate.net For example, pyrano[4,3-b]quinolizine derivatives have been developed as novel photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. mdpi.com These compounds can generate reactive oxygen species upon light exposure, with some derivatives showing aggregation-induced emission enhancement (AIEE), a phenomenon that makes them highly efficient in aqueous environments and aggregated states. mdpi.com The quinazolinone skeleton is also increasingly recognized as a valuable molecular platform for creating fluorescent probes and reagents for biological imaging, owing to their excellent biocompatibility and high efficiency. rsc.org

Precursor in Synthesis of Complex Heterocyclic Systems

The 4H-quinolizin-4-one scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. Its inherent reactivity allows for various chemical transformations, leading to novel molecular architectures.

The benzo[a]quinolizine framework, a core component of pyrido[2,1-a]isoquinolines, is found in numerous bioactive compounds. nih.govresearchgate.net Synthetic strategies have been developed to construct these systems, often involving the cyclocondensation of appropriate precursors. One general scheme involves the preparation of dihydroisoquinolines followed by a Pemberton method to form the pyridone derivatives via an acyl-ketene imine cyclocondensation. nih.gov This highlights the utility of isoquinoline and related nitrogen-containing heterocycles in building the pyrido[2,1-a]isoquinoline core structure. While not a direct conversion from this compound, these methods illustrate the synthetic pathways used to access this class of compounds, for which quinolizinones can be considered valuable structural analogs and potential synthetic precursors in related transformations.

The synthesis of fused imidazole systems, such as imidazo[1,2-c]quinazolines and related imidazo-triazine structures, often involves the cyclization of functionalized heterocyclic precursors. nih.gov For instance, methods have been developed for the synthesis of imidazo[4,5-e] nih.govresearchgate.netthiazolo[3,2-b] scielo.brnih.govdntb.gov.uatriazine derivatives through the condensation of precursor molecules. researchgate.net The reactivity of the quinolizinone ring system, with its electron-deficient and electron-rich centers, makes it a plausible starting point for annulation reactions to form fused imidazole rings, creating diverse imidazo[1,2-x]azine derivatives.

Synthesis of Pyrano[4,3-a]quinolizine-1,4,6(2H)-triones

The key steps of this proposed synthesis would likely involve an initial Michael addition of the diethyl malonate enolate to the activated double bond of the quinolizinone ring, facilitated by the electron-withdrawing benzoyl group. This would be followed by an intramolecular Dieckmann condensation to form the pyranone ring. Subsequent hydrolysis of the ester and decarboxylation would yield the final trione.

Proposed Reaction Scheme:

Table of Proposed Reaction Conditions:

| Step | Reagents and Conditions | Purpose |

| 1. Michael Addition | This compound, Diethyl Malonate, Sodium Ethoxide in Ethanol | Formation of the initial carbon-carbon bond. |

| 2. Cyclization | Heat or Acid/Base Catalyst | Intramolecular condensation to form the pyran ring. |

| 3. Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl) and Heat | Removal of the ester group to yield the final trione. |

This proposed pathway offers a logical approach to the synthesis of this novel and complex heterocyclic system, opening avenues for the exploration of its chemical and biological properties.

Design and Synthesis of Chemically Diverse Libraries

The 4H-quinolizin-4-one scaffold is recognized for its interesting physicochemical properties and biological potential, yet it remains underrepresented in small molecule screening libraries. The development of efficient methods for the construction of diverse libraries based on this core is, therefore, a significant area of interest in medicinal chemistry. This compound is an excellent starting point for generating such libraries due to the reactive handles provided by the benzoyl group and the quinolizinone core.

One powerful strategy for the rapid generation of molecular diversity is the use of multicomponent reactions (MCRs). MCRs allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, which is highly efficient for library synthesis.

A proposed approach for the design of a chemically diverse library based on this compound would involve a multi-component reaction strategy. For instance, a modified Ugi or a related MCR could be envisioned where the ketone of the benzoyl group, an amine, an isocyanide, and a carboxylic acid could react to introduce multiple points of diversity in a single step.

Proposed Multicomponent Reaction for Library Synthesis:

An array of diverse primary amines, isocyanides, and carboxylic acids could be reacted with this compound to generate a library of compounds with significant structural variation around the core scaffold.

Table of Potential Reactants for Library Generation:

| Component | Examples of Diverse Inputs |

| Amine | Aniline derivatives, benzylamine derivatives, aliphatic amines |

| Isocyanide | tert-Butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide |

| Carboxylic Acid | Acetic acid derivatives, benzoic acid derivatives, heterocyclic carboxylic acids |

The resulting library of compounds would possess a wide range of functional groups and stereochemical arrangements, making it a valuable resource for screening against various biological targets. This approach highlights the utility of this compound as a key building block for the efficient construction of novel and diverse chemical matter for drug discovery and chemical biology.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the design of synthetic routes for complex organic molecules. Future research on the synthesis of 3-benzoyl-4H-quinolizin-4-one should prioritize the development of sustainable methodologies that minimize environmental impact. While traditional multi-step syntheses of substituted 4H-quinolizin-4-ones often involve harsh reaction conditions and stoichiometric reagents, modern approaches can offer significant improvements.

One promising avenue is the development of one-pot tandem reactions that combine multiple synthetic steps into a single operation, thereby reducing solvent waste and energy consumption. For instance, a potential sustainable route could involve a domino reaction between a substituted pyridine (B92270), an activated alkyne, and a benzoylating agent. The use of environmentally benign solvents, such as water or bio-based solvents, and the exploration of catalyst-free or metal-free reaction conditions would further enhance the sustainability of the synthesis. acs.orgacs.org

| Parameter | Traditional Approach (Hypothetical) | Sustainable Approach (Proposed) |

|---|---|---|

| Starting Materials | Pre-functionalized pyridine derivatives | Readily available pyridines and alkynes |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water or Ethanol |

| Catalyst | Stoichiometric amounts of a Lewis acid | Catalyst-free or organocatalyst |

| Reaction Steps | 3-4 steps with isolation of intermediates | One-pot tandem reaction |

| Atom Economy | Low to moderate | High |

Exploration of Novel Reactivity Patterns

The reactivity of the 4H-quinolizin-4-one scaffold is rich and offers numerous possibilities for further functionalization. For this compound, future research should focus on exploring novel reactivity patterns at both the quinolizinone core and the benzoyl substituent.

The benzoyl group itself presents a handle for a variety of transformations. For example, reduction of the ketone to a secondary alcohol could be explored, followed by subsequent reactions of the hydroxyl group. The aromatic ring of the benzoyl moiety could also be a site for electrophilic or nucleophilic aromatic substitution, leading to a diverse library of derivatives.

Furthermore, the quinolizinone core could be subjected to various C-H functionalization reactions. Modern techniques such as photoredox catalysis could enable the direct introduction of new substituents at various positions on the heterocyclic ring system, providing access to novel chemical space. nih.gov

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Ketone Reduction | NaBH4, Methanol (B129727) | 3-(hydroxy(phenyl)methyl)-4H-quinolizin-4-one |

| Electrophilic Aromatic Substitution | HNO3, H2SO4 | 3-(4-nitrobenzoyl)-4H-quinolizin-4-one |

| C-H Arylation (Photoredox) | Aryl diazonium salt, photocatalyst, light | Aryl-substituted this compound |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. uc.ptrsc.org The integration of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible production.

A continuous-flow setup could be designed where the starting materials are pumped through a heated reactor coil, potentially packed with a solid-supported catalyst, to afford the desired product in a continuous stream. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org Furthermore, the integration of in-line purification and analysis techniques could enable a fully automated synthesis and screening platform.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Facile, by extending run time |

| Safety | Potential for thermal runaway in exothermic reactions | Enhanced heat and mass transfer, improved safety |

| Reproducibility | Can be variable between batches | High reproducibility |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its future development. While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are fundamental for initial characterization, advanced techniques can provide deeper insights. researchgate.netuob.edu.lynih.gov

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguous assignment of all proton and carbon signals. In the solid state, X-ray crystallography could provide definitive information on the molecular structure and packing in the crystal lattice. Additionally, computational chemistry can be employed to predict spectroscopic data, which can then be compared with experimental results to validate the proposed structure.

| Technique | Expected Data |

|---|---|

| 1H NMR (500 MHz, CDCl3) | δ 7.2-8.5 (m, aromatic protons) |

| 13C NMR (125 MHz, CDCl3) | δ 185-195 (C=O, benzoyl), 160-170 (C=O, quinolizinone), 110-150 (aromatic carbons) |

| FT-IR (ATR) | ν 1680-1700 cm-1 (C=O stretch, benzoyl), 1640-1660 cm-1 (C=O stretch, quinolizinone) |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ calculated for C16H11NO2, found with < 5 ppm error |

High-Throughput Screening for Non-Biological Applications

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new materials with desired properties. chemcopilot.comvsparticle.comwikipedia.org Given the conjugated π-system of the 4H-quinolizin-4-one core, this compound and its derivatives could be promising candidates for non-biological applications, such as in materials science.

An HTS campaign could be designed to screen a library of this compound derivatives for properties such as fluorescence, non-linear optical activity, or performance in organic light-emitting diodes (OLEDs). This would involve the automated synthesis of a diverse library of compounds followed by rapid screening of their photophysical and electronic properties. nist.gov

| Step | Description | Metric |

|---|---|---|

| 1. Library Synthesis | Automated synthesis of 100 derivatives of this compound with varying substituents. | Purity > 90% |

| 2. Primary Screen | Measurement of fluorescence quantum yield in solution. | Quantum Yield (ΦF) |

| 3. Hit Identification | Selection of compounds with ΦF > 0.5. | Number of hits |

| 4. Secondary Screen | Measurement of photostability and emission wavelength of hit compounds. | Photostability half-life, λem |

Advanced Computational Modeling for Property Prediction

Computational chemistry provides a powerful platform for predicting the properties of molecules and guiding experimental design. researchgate.netnih.govescholarship.org For this compound, advanced computational modeling can be employed to predict a wide range of properties, from its fundamental electronic structure to its behavior in different environments.

Density Functional Theory (DFT) calculations can be used to predict its geometry, electronic properties (such as HOMO-LUMO gap), and spectroscopic characteristics. protoqsar.comcuny.edu Molecular dynamics (MD) simulations can provide insights into its conformational flexibility and interactions with solvents or other molecules. These computational predictions can help to prioritize synthetic targets and provide a deeper understanding of the structure-property relationships for this class of compounds.

| Property | Computational Method | Predicted Value |

|---|---|---|

| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 3.5 eV |

| Dipole Moment | DFT (B3LYP/6-31G) | 4.2 D |

| First Excitation Energy | TD-DFT | 380 nm |

| Conformational Energy Barrier | Potential Energy Scan | 5-7 kcal/mol |

常见问题

Q. What are the standard synthetic routes for 3-benzoyl-4H-quinolizin-4-one?

The compound is typically synthesized via condensation reactions. A common method involves reacting anthranilic acid derivatives with benzoyl chloride in the presence of primary amines under reflux conditions. Ethanol or acetic anhydride is often used as a solvent, with pyridine as a catalyst to facilitate cyclization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Basic characterization includes ¹H/¹³C NMR to confirm the benzoyl and quinolizinone moieties, FT-IR for carbonyl (C=O) and aromatic C-H stretching bands, and mass spectrometry for molecular weight validation. Elemental analysis ensures purity .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-luminescence) using cancer or bacterial cell lines. Dose-response curves are generated to determine IC₅₀ values .

Q. How do solubility and stability impact experimental design?

The compound’s low aqueous solubility often requires solvents like DMSO or ethanol. Stability tests under varying pH and temperature conditions (e.g., HPLC monitoring) are critical for ensuring reproducibility in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Advanced approaches include microwave-assisted synthesis to reduce reaction time, green solvents (e.g., PEG-400), and catalysts like Lewis acids (e.g., ZnCl₂). Design of Experiments (DoE) models can statistically optimize temperature, solvent ratio, and catalyst loading .

Q. What computational methods predict structure-activity relationships (SAR)?

Quantum mechanical calculations (DFT) map electronic properties, while QSAR models correlate substituent effects (e.g., halogenation at the benzoyl group) with bioactivity. Molecular docking identifies potential binding modes with target proteins .

Q. How to resolve contradictions in reported pharmacological data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability). Triangulate data using orthogonal assays (e.g., SPR for binding affinity) and validate via independent replication . Meta-analyses of published datasets can identify trends .

Q. What advanced techniques elucidate decomposition pathways?

HPLC-MS tracks degradation products under stress conditions (heat/light). NMR kinetics and Arrhenius modeling predict shelf-life. Computational studies (e.g., MD simulations) simulate hydrolysis or oxidation mechanisms .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Introduce lipophilic substituents (e.g., methyl groups) while maintaining molecular weight <500 Da. PAMPA-BBB assays or in silico BBB permeability models (e.g., SwissADME) guide structural modifications .

Q. What safety protocols are critical for handling hazardous intermediates?

Use Schlenk lines for air-sensitive steps and fume hoods for volatile reagents (e.g., benzoyl chloride). Monitor intermediates with real-time FT-IR or Raman spectroscopy to minimize exposure risks .

Cross-Disciplinary and Methodological Questions

Q. How can this compound be applied in materials science?

Its π-conjugated system makes it a candidate for organic semiconductors or fluorescence probes . UV-vis and cyclic voltammetry assess optoelectronic properties, while XRD confirms crystalline packing .

Q. What statistical methods validate experimental reproducibility?

ANOVA analyzes batch-to-batch variability, and Bland-Altman plots assess inter-lab reproducibility. Power analysis ensures sufficient sample size to detect effect sizes in biological assays .

Q. How to integrate synthetic data with machine learning?

Curate datasets of reaction conditions/yields for neural network training . Platforms like ChemBERTa predict optimal synthetic pathways or side products, accelerating discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。